molecular formula C12H16O B3055792 Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- CAS No. 66949-23-3

Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-

Cat. No. B3055792
CAS RN: 66949-23-3
M. Wt: 176.25 g/mol
InChI Key: SEVJAYNZOOWZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is a chemical compound that belongs to the class of aldehydes. It is commonly known as pivaldehyde benzaldehyde or 2-methyl-5-tert-butylbenzaldehyde. Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

Activated Release of Bioactive Compounds

Benzaldehyde is studied for its role in the activated release of bioactive compounds. For instance, its precursors have been used in electrospun poly(lactic acid) nonwovens. These compounds, due to their antimicrobial properties, are useful in food preservation but face challenges due to volatility and oxidative degradation. The study by Jash, Paliyath, and Lim (2018) discusses stable precursors for benzaldehyde synthesized for this purpose (Jash, Paliyath, & Lim, 2018).

Asymmetric Nucleophilic Substitution in Organic Chemistry

Müller, Nury, and Bernardinelli (2001) explored the asymmetric nucleophilic substitution of acetals, including benzaldehyde dimethylacetal, with organolithium reagents. This process is significant in the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Müller, Nury, & Bernardinelli, 2001).

Synthesis of Polydentate Chiral Amino Alcohol

Jun (2011) conducted research on the synthesis of polydentate chiral amino alcohol using 5-tert-butyl-2-(dimethylamino)benzaldehyde derived from 4-tert-butyl aniline. This synthesis is crucial in the creation of specialized molecules for chemical and pharmaceutical applications (Jun, 2011).

Bioproduction in Flavor Industry

Craig and Daugulis (2013) explored the use of benzaldehyde in the flavor industry. They studied its bioproduction using Pichia pastoris in a two-phase partitioning bioreactor. This biotechnological approach is important for sustainable and consumer-acceptable production methods (Craig & Daugulis, 2013).

properties

IUPAC Name

5-tert-butyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVJAYNZOOWZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472638
Record name Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-

CAS RN

66949-23-3
Record name Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Reactant of Route 6
Reactant of Route 6
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.